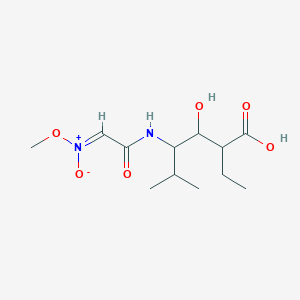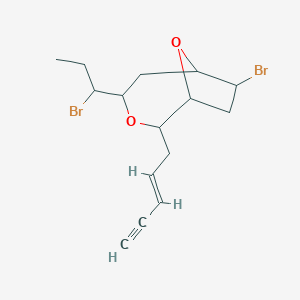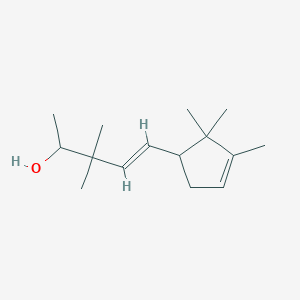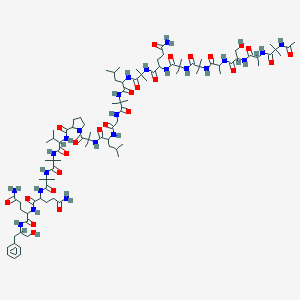
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders.
Mechanism of Action
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been shown to improve cognitive function in animal models and human studies. It increases the levels of acetylcholine in the brain, which can improve memory, attention, and other cognitive functions. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. It has also been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. However, there are some limitations to its use in lab experiments. It may have off-target effects and may not be specific to acetylcholinesterase inhibition. It may also have limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. One area of research is the development of more potent and specific inhibitors of acetylcholinesterase. Another area of research is the investigation of the neuroprotective effects of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in combination with other drugs for the treatment of cognitive disorders. Finally, there is ongoing research into the mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester and its effects on other neurotransmitters in the nervous system.
Synthesis Methods
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be synthesized through a multistep process. The first step involves the reaction of 3-(hexyloxy)phenol with ethyl chloroformate to form ethyl 3-(hexyloxy)phenylcarbamate. This intermediate is then reacted with piperidine in the presence of a catalyst to form carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Scientific Research Applications
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. It is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
properties
CAS RN |
105405-73-0 |
|---|---|
Product Name |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-7-15-24-19-10-8-9-17(16-19)21-20(23)25-18-11-13-22(4-2)14-12-18;/h8-10,16,18H,3-7,11-15H2,1-2H3,(H,21,23);1H |
InChI Key |
HEXGBFQHVBQVGT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
synonyms |
CARBANILIC ACID, m-(HEXYLOXY)-, 1-ETHYL-4-PIPERIDYL ESTER, HYDROCHLORI DE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)
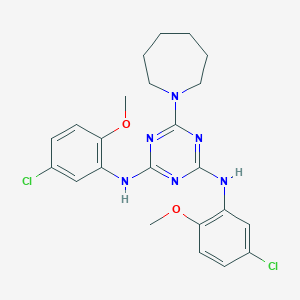
![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)

![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
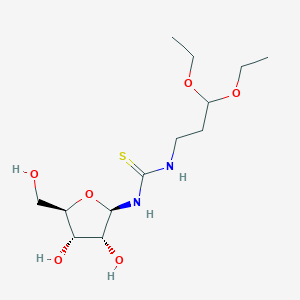
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
